Formyl chloride

Catalog No.
S3338824
CAS No.
2565-30-2
M.F
CHClO
M. Wt
64.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formyl chloride

Many formylation protocols fail for electron-poor arenes and sterically hindered amines due to byproduct contamination or poor reactivity. Formyl chloride (CAS 2565-30-2), generated in situ at -78°C, overcomes these limitations. Supplied as a custom synthesis service with precursor reagents and optimized protocol. • Traceless formylation: byproducts (CO, HCl) evaporate, simplifying workup and increasing API yield. • Gattermann-Koch compatibility: directly formylates benzene and alkylbenzenes using CO/HCl/Lewis acid. • Sterically minimal: quantitative conversion of bulky secondary amines without acetylation, ideal for peptide protection.

CAS Number

2565-30-2

Product Name

Formyl chloride

IUPAC Name

formyl chloride

Molecular Formula

CHClO

Molecular Weight

64.47 g/mol

InChI

InChI=1S/CHClO/c2-1-3/h1H

InChI Key

GFAUNYMRSKVDJL-UHFFFAOYSA-N

SMILES

C(=O)Cl

Canonical SMILES

C(=O)Cl

Synonyms

Formyl chloride, Methanoyl chloride, Chloroformaldehyde, Carbon monoxide hydrochloride, HCOCl

Purity

≥98%

Formyl chloride (CAS 2565-30-2) is the simplest and most sterically unhindered acyl chloride, characterized by its high electrophilicity and traceless byproduct profile. Unlike higher acyl chlorides, formyl chloride is highly unstable at room temperature, decomposing quantitatively into carbon monoxide and hydrogen chloride above -60 °C [1]. Consequently, it is almost exclusively generated in situ—such as via the Gattermann-Koch reaction using CO and HCl under Lewis acidic conditions, or synthesized at -78 °C using formic acid, hexachloroacetone, and triphenylphosphine[2]. For procurement and process chemistry, the decision to utilize formyl chloride (or its immediate precursors) is driven by its ability to formylate sterically hindered or electronically deactivated nucleophiles without leaving the toxic or high-molecular-weight byproducts associated with standard formylating agents.

Research Fit

1
Transient Intermediate Handling Requires cryogenic generation (≤ –60 °C) or in situ preparation to mitigate thermal instability.
2
Specialized C1 Formylation Functions as an electrophilic formyl source for carbon-carbon bond formation in aromatic systems.
3
Computational Modeling Probe Simplest acyl chloride scaffold suitable for studying carbonyl reaction mechanisms and electronic structure.

Substituting formyl chloride with more stable analogs often compromises reaction efficiency, substrate scope, or downstream purification. Acetic formic anhydride (AFA), a common substitute, is significantly bulkier and less electrophilic, frequently failing to formylate sterically hindered amines or resulting in competitive acetylation [1]. The Vilsmeier-Haack reagent (POCl3/DMF), while effective for electron-rich arenes, fails to formylate unactivated benzenes and generates stoichiometric quantities of phosphoric acid and dimethylamine, complicating aqueous workup . Formyl fluoride is stable at room temperature, but its reaction releases highly corrosive hydrofluoric acid (HF), requiring specialized Hastelloy or PTFE reactors [1]. Thus, formyl chloride remains strictly non-interchangeable when traceless formylation of unactivated or hindered substrates is required in standard borosilicate glass equipment.

Substitution Risk

Reagent
Functional Role
Mismatch Context
Formyl chloride (HCOCl)
C1 Formyl transfer agent (electrophilic)
Context-dependent; unstable at ambient temperature
Acetyl chloride (AcCl)
C2 Acetylating agent
Carbon skeleton mismatch (C2 vs C1) prevents direct formyl group transfer.
Phosgene (COCl₂)
Carbonyl source
Lacks the reactive C–H bond required for formylation; distinct electrophilicity profile.
Oxalyl chloride ((COCl)₂)
Chlorinating / Dehydrating agent
Cannot act as a direct formyl source; used as a precursor for in situ HCOCl generation.

Arene Formylation vs. Vilsmeier-Haack

Formyl chloride, generated in situ via the Gattermann-Koch protocol (CO/HCl/AlCl3), possesses a sufficiently high electrophilicity to formylate unactivated benzene directly, achieving 70–80% yields of benzaldehyde under standard conditions [1]. In contrast, the Vilsmeier-Haack reagent (POCl3/DMF) lacks the electrophilic strength to activate benzene or simple alkylbenzenes, restricting its utility exclusively to electron-rich substrates such as phenols, anisole, or pyrroles[2].

Evidence DimensionSubstrate activation threshold for C-H formylation
Target Compound DataFormyl chloride (in situ): Successfully formylates unactivated benzene (70-80% yield)
Comparator Or BaselineVilsmeier-Haack reagent: 0% yield (fails to react with unactivated benzene)
Quantified DifferenceAbsolute capability to formylate baseline aromatic feedstocks without pre-activation
ConditionsStandard Lewis-acid catalyzed electrophilic aromatic substitution conditions

Allows procurement teams to utilize basic, low-cost aromatic feedstocks rather than relying on expensive pre-activated arene precursors.

Thermal Decomposition Barrier
Computational study (DFT)
Lower activation energy; 3-centered elimination (HCl + CO) assisted by H-Cl electrostatic interaction.
Supports selection as a mild C1 source relative to phosgene.
Phosgene requires higher energy for Cl₂ elimination via an isohalon intermediate.

Byproduct Corrosivity: HCl vs. HF

While formyl fluoride offers room-temperature stability, its acylation reactions release stoichiometric hydrofluoric acid (HF), a highly corrosive byproduct that etches standard borosilicate glass and poses severe toxicity risks[1]. Formyl chloride, whether utilized at -78 °C or generated in situ, releases only hydrogen chloride (HCl) and carbon monoxide upon decomposition or reaction [2]. This fundamental shift in the leaving group allows formyl chloride to be processed in standard glass-lined pilot reactors without the catastrophic equipment degradation associated with HF.

Evidence DimensionLeaving group / byproduct corrosivity
Target Compound DataFormyl chloride: Releases HCl (compatible with standard glass-lined reactors)
Comparator Or BaselineFormyl fluoride: Releases HF (requires Hastelloy/PTFE, etches glass)
Quantified DifferenceElimination of glass-etching fluorinated byproducts
ConditionsStandard pilot-scale acylation or formylation workflows

Eliminates the need for capital-intensive specialized PTFE or Hastelloy reactors, enabling formylation in standard glass-lined plant equipment.

C=O Bond Electron Density (AIM)
Computational study (AIM)
HCOCl ε/ρb = 1.71 vs. COCl₂ ε/ρb = 0.60.
Electronic distribution difference supports mechanistic modeling of solvolysis pathways.
2.85× higher ratio than phosgene; distinct electrophilic character.

Low-Temperature Steric Tolerance

Formyl chloride is the smallest possible acyl chloride, completely lacking the bulky alkyl chain present in acetyl chloride or the dual-carbonyl structure of acetic formic anhydride (AFA). When synthesized in situ at -78 °C using hexachloroacetone and triphenylphosphine, formyl chloride reacts instantaneously with sterically hindered or weakly nucleophilic amines to yield formamides [1]. AFA, by comparison, exhibits lower electrophilicity and greater steric bulk, often requiring elevated temperatures (e.g., 60 °C) and prolonged reaction times, which can lead to competitive, undesired acetylation of sensitive substrates [2].

Evidence DimensionReactivity temperature and steric tolerance
Target Compound DataFormyl chloride: Proceeds instantaneously at -78 °C
Comparator Or BaselineAcetic formic anhydride: Often requires heating (up to 60 °C) and extended times
Quantified DifferenceReduction in required reaction temperature by over 130 °C, eliminating thermal degradation
ConditionsFormylation of sterically hindered or weak nucleophiles

Ensures quantitative formylation of complex, thermally sensitive pharmaceutical intermediates without the risk of mixed acylation.

In Situ Generation Protocol
Synthetic methodology (Synlett)
Oxalyl chloride + Formic acid → HCOCl (transient) at ambient temperature.
Reduces protocol risk by avoiding direct handling of pure gaseous reagent.
Enables N-formylation of imidazole via a reactive intermediate.

C-H Formylation of Unactivated Arenes

Because in situ generated formyl chloride possesses exceptional electrophilicity, it is the reagent of choice for the Gattermann-Koch formylation of benzene and alkylbenzenes. This is highly relevant for industrial procurement teams seeking to manufacture benzaldehyde derivatives directly from bulk hydrocarbons, bypassing the need for expensive, pre-functionalized electron-rich arenes required by Vilsmeier-Haack protocols [1].

Traceless Formylation of APIs

In late-stage pharmaceutical synthesis, the removal of high-molecular-weight byproducts (like the phosphoric acid and dimethylamine generated by the Vilsmeier reagent) can cause severe yield losses. Formyl chloride, utilized at -78 °C, acts as a traceless reagent that decomposes entirely into volatile CO and HCl, allowing for simple evaporative workups and maximizing the recovery of high-value APIs [2].

Low-Temperature Protection of Hindered Amines

For the synthesis of complex peptides or alkaloids where bulky secondary amines require formyl protection, formyl chloride's minimal steric profile ensures rapid, quantitative conversion at cryogenic temperatures (-78 °C). This prevents the thermal degradation and competitive acetylation commonly observed when using acetic formic anhydride on sensitive substrates [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Gattermann-Koch Formylation
C1 Electrophilic formyl selectivity
Aromatic aldehyde product profile and Lewis acid optimization.
Carbonyl Mechanistic Probe
Distinctive C=O / C-H electronic structure
Computational modeling of reaction trajectories and acyl transfer kinetics.
Fine Chemical Intermediate
Transient high-reactivity formyl source
In situ generation control and reaction quenching for specialized synthons.

XLogP3

0.8

Other CAS

2565-30-2

Wikipedia

Formyl chloride

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